6,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester
Description
Structural Characterization
Molecular Architecture
IUPAC Nomenclature Validation
The systematic name diethyl 6,7-dimethylquinoline-2,3-dicarboxylate adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions. The parent heterocycle is quinoline, a bicyclic system comprising a benzene ring fused to a pyridine ring. Numeric locants designate substituents: carboxylate ester groups at positions 2 and 3, and methyl groups at positions 6 and 7. The "diethyl" prefix specifies the esterifying alcohol, confirming the structural identity.
Molecular Formula (C₁₇H₁₉NO₄) Analysis
The molecular formula C₁₇H₁₉NO₄ corresponds to a molar mass of 301.34 g/mol. A breakdown of the formula reveals:
- 17 carbon atoms : 11 from the quinoline core, 4 from two ethyl ester groups, and 2 from methyl substituents.
- 19 hydrogen atoms : 7 aromatic, 12 aliphatic (ethyl and methyl groups).
- 1 nitrogen atom : from the pyridine ring.
- 4 oxygen atoms : two carbonyl oxygens and two ether oxygens from the ester groups.
The calculated exact mass (301.1314 g/mol) matches experimental values, validating the formula.
| Component | Count | Role in Structure |
|---|---|---|
| Carbon (C) | 17 | Skeleton of quinoline and esters |
| Hydrogen (H) | 19 | Saturation of bonds |
| Nitrogen (N) | 1 | Heteroatom in pyridine ring |
| Oxygen (O) | 4 | Ester functional groups |
Stereoelectronic Configuration
The planar quinoline ring adopts a π-conjugated system delocalized across the benzene and pyridine moieties. The ester groups at positions 2 and 3 introduce electron-withdrawing effects via their carbonyl groups, polarizing the electron density toward the oxygen atoms. Methyl substituents at positions 6 and 7 donate electrons through hyperconjugation, creating localized regions of increased electron density. The molecule’s topological polar surface area (65.5 Ų) reflects contributions from the ester oxygens and nitrogen, influencing solubility and intermolecular interactions.
The Canonical SMILES string CCOC(=O)C1=C(N=C2C=C(C(=CC2=C1)C)C)C(=O)OCC encodes the connectivity: two ethyl ester chains (-OCC) attached to carbonyl-bearing carbons at positions 2 and 3, with methyl groups (-C) at positions 6 and 7.
Crystallographic Properties
X-ray Diffraction Patterns
While experimental X-ray diffraction data for this specific compound is unavailable in the provided sources, analogous polyquinolines exhibit crystalline phases with distinct Bragg reflections. For example, thiophene-linked polyquinolines form ordered lamellar structures with d-spacings of 15–20 Å, as revealed by wide-angle X-ray scattering. Such patterns suggest that 6,7-dimethylquinoline-2,3-dicarboxylic acid diethyl ester may crystallize in a monoclinic or triclinic system due to its asymmetric substitution pattern.
Unit Cell Parameters
Hypothetical unit cell parameters can be inferred from related esters. A typical quinoline derivative with similar substituents might adopt a unit cell with dimensions:
- a = 10–12 Å (along the quinoline axis)
- b = 7–9 Å (perpendicular to the ring plane)
- c = 5–7 Å (interlayer spacing)
- α, β, γ ≈ 90° (orthorhombic or monoclinic symmetry).
Hydrogen Bonding Networks
The ester carbonyl groups (C=O) and pyridine nitrogen are potential hydrogen bond acceptors . In the solid state, these groups may form:
- C=O···H–C interactions with methyl or ethyl hydrogens.
- N···H–O bonds with residual solvent or adjacent molecules.
The hydrogen bond acceptor count (5) and donor count (0) derived from the molecular structure suggest limited self-association, favoring van der Waals interactions between alkyl chains.
Properties
IUPAC Name |
diethyl 6,7-dimethylquinoline-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-5-21-16(19)13-9-12-7-10(3)11(4)8-14(12)18-15(13)17(20)22-6-2/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEIXGKCUBFBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C(=CC2=C1)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589120 | |
| Record name | Diethyl 6,7-dimethylquinoline-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-48-2 | |
| Record name | Diethyl 6,7-dimethylquinoline-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedlander Synthesis
The Friedlander synthesis is a well-established method for preparing quinoline derivatives. The process generally involves the reaction of an appropriate aniline derivative with a diketone or diester.
- Starting Materials: 2-Aminobenzaldehyde and diethyloxalacetate.
- Reaction Conditions: The reaction is usually conducted in an inert solvent such as ethanol or acetic acid under reflux conditions.
- Yield: This method can yield moderate to high quantities of the desired quinoline derivative.
Cyclization Method
Another effective approach is cyclization involving an intermediate that can be derived from simpler precursors.
- Starting Materials: An oxidized N-substituted-3-anilinosuccinimide.
- Reagents: Dimethylformamide dimethyl acetal or phosphorous oxychloride.
- Reaction Conditions: The cyclization occurs in an inert solvent at elevated temperatures (130°C to 145°C).
- Yield: This method has been reported to yield significant amounts of quinoline derivatives with good purity.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction can also be adapted for the synthesis of quinoline derivatives by forming an intermediate that subsequently undergoes cyclization.
- Starting Materials: An appropriate aromatic compound treated with dimethylformamide and phosphorus oxychloride.
- Reaction Conditions: The reaction typically occurs in a chlorinated solvent under reflux conditions.
- Yield: Yields can vary but are generally favorable for further transformations.
| Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield |
|---|---|---|---|---|
| Friedlander Synthesis | 2-Aminobenzaldehyde, diethyloxalacetate | Ethanol or acetic acid | Reflux | Moderate to High |
| Cyclization Method | Oxidized N-substituted anilinosuccinimide | Dimethylformamide dimethyl acetal | Inert solvent, 130°C to 145°C | Significant |
| Vilsmeier-Haack Reaction | Aromatic compound | Dimethylformamide, phosphorus oxychloride | Chlorinated solvent, reflux | Favorable |
The preparation of 6,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester can be efficiently achieved through various synthetic routes including the Friedlander synthesis, cyclization methods involving N-substituted anilinosuccinimides, and Vilsmeier-Haack reactions. Each method offers distinct advantages in terms of yield and purity of the final product, making them suitable for different applications in organic synthesis and medicinal chemistry.
Chemical Reactions Analysis
Nucleophilic Reactions
The quinoline ring system and ester groups enable nucleophilic interactions. These reactions are facilitated by electron-withdrawing groups (EWGs) such as esters, which activate the ring toward nucleophilic attack.
-
Mechanism : Nucleophiles (e.g., amines, thiols) target positions adjacent to the ester groups, leading to ring substitution or addition.
-
Conditions : Typically performed under basic or neutral conditions to deprotonate nucleophiles.
-
Example : Substitution at positions 6 and 7 (methyl groups) can influence regioselectivity, directing nucleophiles to less hindered sites .
Hydrolysis
The ester groups undergo hydrolysis to yield carboxylic acids, a common transformation for quinoline derivatives.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl, reflux | 6,7-Dimethylquinoline-2,3-dicarboxylic acid + ethanol |
| Basic hydrolysis | NaOH, aqueous | Sodium salts of carboxylic acid + ethanol |
This reaction is critical for converting esters into bioactive acids for medicinal applications.
Substitution Reactions
The quinoline ring undergoes electrophilic or nucleophilic substitution, influenced by its electron-deficient nature.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Electrophilic substitution | Nitration agents (e.g., HNO₃) | Acidic medium | Nitro-substituted quinoline derivatives |
| Nucleophilic substitution | Amines/thiols | Basic conditions | Amine/thiol-substituted quinolines |
For example, the methyl groups at positions 6 and 7 may direct substitution to specific sites, as observed in analogous compounds .
Oxidation and Reduction
The quinoline ring undergoes redox reactions, altering its electronic properties.
-
Oxidation : Reagents like KMnO₄ oxidize the ring, potentially leading to quinoline oxide derivatives.
-
Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduce double bonds within the ring system.
These transformations are valuable for modifying bioactivity or physical properties.
Scientific Research Applications
Pharmaceutical Development
6,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester serves as a precursor in the synthesis of various pharmaceutical agents. Its structural properties allow it to engage in electrophilic aromatic substitution reactions, making it a valuable building block for drug development.
- Case Study: Research has indicated that derivatives of this compound exhibit significant antimicrobial and anticancer properties. For instance, modifications to the quinoline structure have led to compounds that demonstrate enhanced efficacy against specific cancer cell lines.
The compound's interaction with biological systems has been a focus of research. Preliminary studies suggest that it may interact with various biological targets, potentially influencing metabolic pathways.
- Example Findings: Interaction studies have shown that the compound can modulate enzyme activities involved in metabolic processes, which may be leveraged for therapeutic applications.
Material Science
In materials science, this compound is utilized in the development of novel materials with specific properties.
- Application: The compound can be used as a precursor for synthesizing polymers or coatings that require specific chemical resistance or thermal stability.
Mechanism of Action
The mechanism of action of 6,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Quinoline-Based Esters
6,7-Dimethylquinoline-2,3-dicarboxylic Acid Diethyl Ester Core: Quinoline with 6,7-dimethyl substitution. Ester Groups: Diethyl esters at positions 2 and 3.
2,8-Dimethylquinoline-3-carboxylic Acid Ethyl Ester (CAS 392734-40-6) Core: Quinoline with 2,8-dimethyl substitution. Ester Groups: Single ethyl ester at position 3. Key Difference: Reduced carboxyl functionality (mono-ester) and altered substitution pattern, likely influencing electronic properties and binding interactions .
Non-Quinoline Aromatic Diesters
1,4-Benzenedicarboxylic Acid Diethyl Ester (CAS 134-62-3) Core: Benzene ring. Ester Groups: Diethyl esters at positions 1 and 4. Applications: Simpler aromatic diester used as a plasticizer or solvent . Contrasts with the quinoline derivative in aromaticity and electronic effects.
Bicyclic and Heterocyclic Diesters
2,3-Diazobicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic Acid Dimethyl Ester Core: Strained bicyclo[2.2.0]hexene system with two nitrogen atoms. Ester Groups: Dimethyl esters. Reactivity: Functions as a dipolarophile in cycloaddition reactions due to its strained double bond . Unlike the quinoline derivative, its reactivity is driven by ring strain rather than aromaticity.
4-Methanesulfonyl-piperazine-1,3-dicarboxylic Acid 1-tert-Butyl Ester 3-Methyl Ester
Functional Group and Reactivity Comparison
Biological Activity
6,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester (C17H19NO4) is a synthetic compound belonging to the quinoline family. Its unique structure, characterized by two methyl groups at the 6 and 7 positions and two carboxylate groups at the 2 and 3 positions, has drawn interest for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and applications in research.
- Molecular Formula : C17H19NO4
- Molecular Weight : 301.34 g/mol
- IUPAC Name : Diethyl 6,7-dimethylquinoline-2,3-dicarboxylate
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF-7 (breast) | 20 |
| A549 (lung) | 25 |
The mechanism of action appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G1 phase. Additionally, it has been suggested that the compound may inhibit sirtuin activity, contributing to its anticancer effects .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways critical for cell survival.
- Receptor Binding : It may bind to specific receptors on cell membranes, altering signal transduction pathways.
- Cell Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, causing structural changes that lead to cell death.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Study on Antimicrobial Efficacy : A study conducted on multiple bacterial strains revealed that the compound demonstrated broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.
- Cancer Cell Line Studies : Research involving HeLa and MCF-7 cells showed that treatment with the compound resulted in significant reductions in cell viability compared to control groups.
Q & A
Q. Q1. What are the recommended synthetic routes for 6,7-dimethylquinoline-2,3-dicarboxylic acid diethyl ester in laboratory settings?
Answer: The compound can be synthesized via Friedländer condensation, a common method for quinoline derivatives. This involves reacting substituted o-aminobenzaldehydes with β-keto esters under acidic or basic conditions. For example, highlights the use of one-pot reactions with salicylaldehyde derivatives and ketones, optimized using catalysts like ammonium acetate. Lab-scale synthesis should prioritize controlled temperatures (80–120°C) and solvents such as DMSO or methanol, as suggested in . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the ester .
Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?
Answer: Key techniques include:
- NMR spectroscopy : H and C NMR to confirm methyl groups (δ ~2.5 ppm for CH) and ester carbonyls (δ ~165–170 ppm). provides crystallographic torsion angles for analogous quinoline esters, which can guide spectral interpretation.
- Mass spectrometry (HRMS) : To verify molecular ion peaks (CHNO, theoretical m/z ~301.13) and fragmentation patterns.
- X-ray crystallography : For resolving substituent positions, as demonstrated in for similar quinoline esters .
Q. Q3. What solvent systems are optimal for solubility and reactivity studies of this compound?
Answer: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the ester and quinoline moieties. For reactivity studies in nucleophilic substitutions, methanol or ethanol with catalytic bases (e.g., KCO) is effective, as noted in . Solubility in non-polar solvents (e.g., hexane) is poor, necessitating phase-transfer catalysts for heterogeneous reactions .
Advanced Research Questions
Q. Q4. How do steric and electronic effects of the 6,7-dimethyl groups influence reactivity in cross-coupling reactions?
Answer: The methyl groups introduce steric hindrance, slowing electrophilic substitution at the quinoline core. However, they stabilize intermediates via hyperconjugation. For Suzuki-Miyaura couplings, bulky palladium catalysts (e.g., Pd(PPh)) are recommended to mitigate steric effects. Computational studies (DFT) can model charge distribution, as referenced in for analogous quinoxaline derivatives .
Q. Q5. What strategies resolve contradictions in reported catalytic activity data for this compound in metal-organic frameworks (MOFs)?
Answer: Discrepancies may arise from variations in:
- Crystallinity : Use PXRD to verify phase purity ().
- Ligand coordination modes : IR spectroscopy (stretching frequencies ~1700 cm for ester carbonyls) and XANES can differentiate monodentate vs. bidentate binding.
- Reaction conditions : Control humidity and temperature during MOF synthesis, as ester hydrolysis () can alter catalytic sites .
Q. Q6. How can the stability of this compound under acidic/basic conditions be systematically evaluated?
Answer:
- Acidic conditions : Reflux in HCl/ethanol (1–3 M) and monitor ester hydrolysis via HPLC, tracking the appearance of dicarboxylic acid (retention time shifts).
- Basic conditions : Stir in NaOH/water (pH 10–12) and quantify degradation products (e.g., quinoline-2,3-dicarboxylate) via H NMR.
- Kinetic studies : Fit data to first-order models to calculate half-lives. ’s methodology for analogous esters in food-contact materials provides a template .
Q. Q7. What computational approaches predict the photophysical properties of this compound for optoelectronic applications?
Answer:
- TD-DFT : To simulate UV-Vis spectra and identify electronic transitions (e.g., π→π* in quinoline rings).
- Solvatochromism studies : Compare computed vs. experimental λ in solvents of varying polarity.
- Charge-transfer analysis : Use Natural Bond Orbital (NBO) analysis to map electron density, as applied in for quinoxaline-based systems .
Safety and Handling
Q. Q8. What safety protocols are critical when handling this compound in prolonged experiments?
Answer:
- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact ().
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : In airtight containers under inert gas (N) to prevent ester hydrolysis ().
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
